Oxirane, (1-methylpropyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

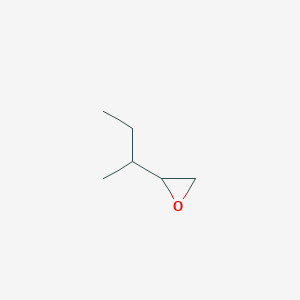

Oxirane, (1-methylpropyl)-, also known as 1,2-epoxy-4-methylpentane, is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Intramolecular Cyclization (Williamson Intramolecular): Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.

Alkene Epoxidation: Peracids (e.g., MCPBA) react with alkenes to form oxiranes.

Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.

Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.

Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.

Industrial Production Methods

Oxirane, (1-methylpropyl)-, can be produced industrially by the catalytic oxidation of the corresponding olefinically unsaturated compound with an organic peroxide in the liquid phase, using a supported catalyst whose active material chiefly contains titanium dioxide .

Analyse Chemischer Reaktionen

Types of Reactions

Ring-Opening Reactions: The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with electrophiles and nucleophiles.

Oxidation and Reduction: Oxiranes can undergo oxidation to form diols or reduction to form alcohols.

Substitution Reactions: Nucleophilic substitution reactions can occur, leading to the formation of various functionalized molecules.

Common Reagents and Conditions

Water: Hydrolysis of oxiranes to form diols.

Amines: Aminolysis to form amino alcohols.

Alcohols: Alcoholysis to form alkoxy alcohols.

Carboxylic Acids: Reaction with carboxylic acids to form esters.

Major Products Formed

Diols: Formed by hydrolysis.

Amino Alcohols: Formed by aminolysis.

Alkoxy Alcohols: Formed by alcoholysis.

Wissenschaftliche Forschungsanwendungen

Oxirane, (1-methylpropyl)-, has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oxirane, (1-methylpropyl)-, primarily involves ring-opening reactions. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to ring opening and formation of a new functional group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxirane, methyl- (S):

Oxirane, (2-methylpropyl)-: Another epoxide with a similar structure but different substituents.

Uniqueness

Oxirane, (1-methylpropyl)-, is unique due to its specific substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the 1-methylpropyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .

Biologische Aktivität

Oxirane, (1-methylpropyl)-, also known as propylene oxide, is a three-membered cyclic ether characterized by its unique structural properties and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its reactivity and potential therapeutic benefits. This article delves into the biological activity of Oxirane, (1-methylpropyl)-, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C6H12O

- CAS Number: 70639-23-5

Reactivity:

Oxirane compounds are known for their high reactivity due to the strained three-membered ring. This strain makes them susceptible to nucleophilic attack, leading to various chemical transformations including ring-opening reactions and substitutions.

The biological activity of Oxirane, (1-methylpropyl)- is primarily attributed to its ability to undergo ring-opening reactions. This mechanism allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to various pharmacological effects:

- Anti-inflammatory Properties: Research indicates that Oxirane derivatives can exhibit significant anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.

- Antineoplastic Activity: Preliminary studies suggest that Oxirane, (1-methylpropyl)- may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been documented, with specific mechanisms involving mitochondrial pathways and disruption of cellular homeostasis .

Study 1: Antitumor Activity

A study evaluated the effects of epoxide-bearing compounds similar to Oxirane on tumor cell lines. The findings demonstrated that these compounds could induce cell death at low micromolar concentrations through mitochondrial-mediated apoptosis. The efficacy was attributed to their ability to enhance the accumulation of chemotherapeutic agents within cancer cells .

Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced peritonitis, Oxirane derivatives showed significant suppression of inflammation markers. The study highlighted the potential for these compounds in managing inflammatory conditions by modulating macrophage activity and cytokine production .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Oxirane, (1-methylpropyl)- | C6H12O | Anti-inflammatory, Antineoplastic |

| Oxirane, methyl- | C3H6O | Moderate anti-inflammatory properties |

| Oxirane, (2-methylpropyl)- | C6H12O | Similar reactivity but lower biological activity |

The structural differences among these compounds influence their biological activities and reactivity profiles. For instance, the presence of different alkyl groups can significantly alter the steric and electronic properties, thus impacting their interaction with biological targets .

Eigenschaften

CAS-Nummer |

70639-23-5 |

|---|---|

Molekularformel |

C6H12O |

Molekulargewicht |

100.16 g/mol |

IUPAC-Name |

2-butan-2-yloxirane |

InChI |

InChI=1S/C6H12O/c1-3-5(2)6-4-7-6/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

OVFUAYYHQWUHCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1CO1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.